molecular formula C5H6ClN3S B3074825 5-Amino-6-chloro-2-methylpyrimidine-4-thiol CAS No. 1023758-31-7

5-Amino-6-chloro-2-methylpyrimidine-4-thiol

Cat. No.: B3074825
CAS No.: 1023758-31-7
M. Wt: 175.64 g/mol
InChI Key: ITQZBHWJTOVORS-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2-methylpyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, a methyl group at the 2nd position, and a thiol group at the 4th position on the pyrimidine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-methylpyrimidine-4-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpyrimidine derivatives.

    Amination: The amino group is introduced at the 5th position through amination reactions using ammonia or amines under suitable conditions.

    Thiol Group Introduction: The thiol group is introduced at the 4th position through thiolation reactions using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chlorination, amination, and thiolation reactions.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2-methylpyrimidine-4-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, alcohols, or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, alcohols, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-6-chloro-2-methylpyrimidine-4-thiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2-methylpyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their catalytic activity. It can also interact with nucleic acids and proteins, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the thiol group.

    4-Amino-6-chloro-2-methylpyrimidine: Similar structure but lacks the thiol group.

    5-Amino-2-chloro-4-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Amino-6-chloro-2-methylpyrimidine-4-thiol is unique due to the presence of both an amino group and a thiol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-amino-6-chloro-2-methyl-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3S/c1-2-8-4(6)3(7)5(10)9-2/h7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZBHWJTOVORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C(=C(N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 2
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 3
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 4
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 5
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 6
Reactant of Route 6
5-Amino-6-chloro-2-methylpyrimidine-4-thiol

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